molecular formula C11H16ClN3O2 B1220178 1-(4-Nitrobenzyl)piperazine CAS No. 58198-49-5

1-(4-Nitrobenzyl)piperazine

Cat. No.: B1220178
CAS No.: 58198-49-5
M. Wt: 257.72 g/mol
InChI Key: RKOLZKKLAVRQBJ-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Studies

  • Molecular Structure Analysis : The compound 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, closely related to 1-(4-Nitrobenzyl)piperazine, displays a slightly distorted chair conformation of the piperazine ring, with the nitro group twisted relative to the benzene ring. This structural feature has implications for its chemical properties and interactions (Kavitha et al., 2013).

  • Conformational Dynamics : Novel functionalized piperazine derivatives, including ones with 4-nitrobenzoyl groups, demonstrate unique conformational shapes due to the limited change in piperazine chair conformation. These studies aid in understanding the dynamic behavior of such compounds (Mamat et al., 2016).

Synthesis and Chemical Processing

  • Macrocyclic Tetraamines Synthesis : The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines represents a significant advance in creating bifunctional poly(amino carboxylate) chelating agents. This process involves cyclization and several other chemical reactions, demonstrating the compound's versatility in chemical synthesis (McMurry et al., 1992).

  • Pharmaceutical Intermediate : 1-(2,3-dichlorophenyl)piperazine, a variant of this compound, is synthesized for use as a pharmaceutical intermediate, highlighting the role of such compounds in drug development (Quan, 2006).

Biological Activities and Applications

  • Antimicrobial Evaluation : Hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines, closely related to this compound, have shown in vitro antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Yung et al., 1971).

  • Neuroprotective Activities : Edaravone derivatives containing a benzylpiperazine moiety, including 1-(4-nitrobenzyl)piperazin-1-yl variants, exhibit significant neuroprotective activities, which could lead to new treatments for cerebral ischemic stroke (Gao et al., 2022).

  • Antibacterial and Antifungal Agents : Piperazine derivatives, including those related to this compound, have demonstrated significant antimicrobial and antifungal properties, highlighting their potential in combating resistant pathogenic bacterial strains (Suryavanshi & Rathore, 2017).

Safety and Hazards

Safety measures for handling 1-(4-Nitrobenzyl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHHZWTYFFZYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58198-49-5
Record name 1-[(4-Nitrophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58198-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.